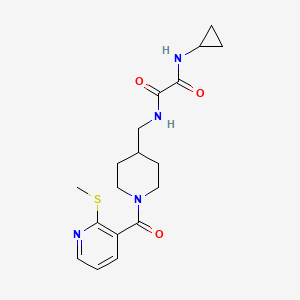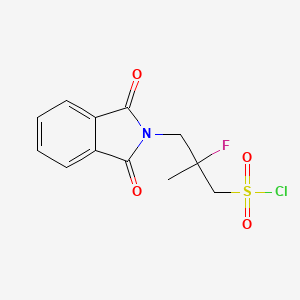
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-fluoro-2-methylpropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propylazanium chloride” has a CAS Number of 1823800-21-0 and a molecular weight of 256.69 . Another related compound, “3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide”, has a CAS Number of 57001-43-1 and a molecular weight of 234.28 .
Molecular Structure Analysis
The InChI code for “3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propylazanium chloride” is 1S/C11H12N2O3.ClH/c14-10-8-4-1-2-5-9(8)11(15)13(10)7-3-6-12-16;/h1-2,4-5,12,16H,3,6-7H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propylazanium chloride” is a powder at room temperature . The related compound “3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide” has a melting point of 186-188°C .科学的研究の応用
Sulfonyl Chlorides as Protecting and Activating Agents
Sulfonyl chlorides, similar in functionality to the compound , are utilized extensively in organic synthesis. For example, the use of 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a new versatile sulfonating agent for amines demonstrates the utility of sulfonyl chlorides in amine protection and activation. This compound facilitates the sulfonation of primary and secondary amines, showcasing the sulfonyl group's ability to serve as a protecting and activating group under various conditions, including basic and reductive environments (Sakamoto et al., 2006).
Radiolabeling for Imaging
Sulfonyl chlorides have found applications in radiolabeling, which is critical in the development of diagnostic and therapeutic agents in nuclear medicine. The use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabeling of amines underlines its significance in creating imaging agents for positron emission tomography (PET). This method facilitates the labeling of various amines, highlighting the adaptability and efficiency of sulfonyl chlorides in synthesizing compounds relevant to medical imaging (Löser et al., 2013).
Solid-Phase Synthesis
The versatility of sulfonyl chlorides extends to solid-phase synthesis, where they enable the synthesis of complex organic molecules. An example is the solid-phase synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones, using polymer-supported sulfonyl chloride. This approach demonstrates the utility of sulfonyl chlorides in facilitating reactions that lead to heterocyclic compounds with potential biological activity (Holte et al., 1998).
Enantioselective Synthesis
In the realm of enantioselective synthesis, compounds featuring sulfonyl chloride functionalities are instrumental in the development of chiral molecules with significant biological properties. The synthesis of 3-fully substituted 3-fluorooxindoles, containing a benzo-fused sulfamidate subunit through highly enantioselective Mannich-type reactions, exemplifies the role of sulfonyl chloride derivatives in constructing molecules with precise stereochemical configurations (Jian-bo Zhao et al., 2019).
Safety and Hazards
“3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propylazanium chloride” has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The related compound “3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide” has similar hazard statements .
特性
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-2-fluoro-2-methylpropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO4S/c1-12(14,7-20(13,18)19)6-15-10(16)8-4-2-3-5-9(8)11(15)17/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKNZVGHKDRNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2C1=O)(CS(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

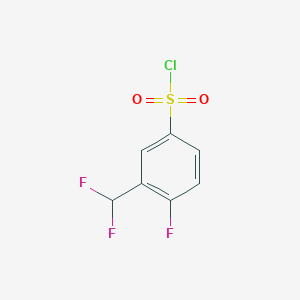

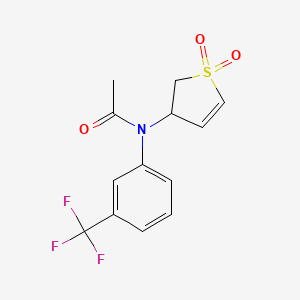
![1-Benzyl-4-[[1-(4-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2965239.png)
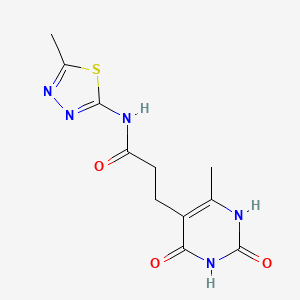
![N-(3-methyl-4-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)phenyl)propionamide](/img/structure/B2965242.png)
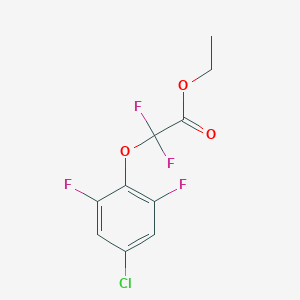
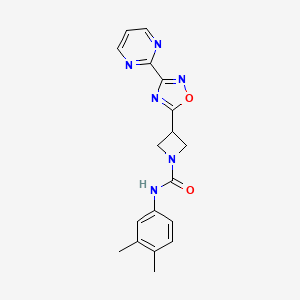

![N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}methyl)aniline](/img/structure/B2965254.png)
![2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2965255.png)
![N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2965256.png)
![2-chloro-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2965257.png)
